![molecular formula C24H22N2O3 B5974207 N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5974207.png)
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
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Overview
Description
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound is also known as DMABN and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DMABN is not fully understood. However, it is believed that DMABN interacts with Aβ plaques through hydrogen bonding and hydrophobic interactions. This interaction leads to the emission of fluorescence upon excitation.
Biochemical and Physiological Effects:
DMABN has been shown to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of DMABN exposure. DMABN has also been shown to have potential antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
DMABN has several advantages for lab experiments, including its high selectivity for Aβ plaques and its ability to emit fluorescence upon excitation. However, DMABN has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Future Directions
There are several potential future directions for DMABN research. One area of interest is the development of DMABN-based probes for the detection of other protein aggregates implicated in neurodegenerative diseases. Another potential direction is the use of DMABN as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the potential of DMABN in these areas.
In conclusion, DMABN is a chemical compound that has gained significant attention in scientific research due to its potential applications in the detection of Aβ plaques in Alzheimer's disease. DMABN has been synthesized using different methods and has minimal toxicity in vitro and in vivo studies. Further research is needed to determine the long-term effects of DMABN exposure and its potential applications in other areas of scientific research.
Synthesis Methods
DMABN can be synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with 5-amino-2-methylbenzoxazole in the presence of a base. Another method involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 2-methoxybenzoyl chloride in the presence of a base. Both methods yield DMABN as a white crystalline solid.
Scientific Research Applications
DMABN has been studied for its potential applications in several areas of scientific research. One of the primary areas of interest is in the development of fluorescent probes for the detection of amyloid-beta (Aβ) plaques in Alzheimer's disease. DMABN has been shown to selectively bind to Aβ plaques and emit fluorescence upon excitation, making it a potential diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-9-10-17(24-26-20-11-15(2)16(3)12-22(20)29-24)13-19(14)25-23(27)18-7-5-6-8-21(18)28-4/h5-13H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAOZIKHHFOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
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